molecular formula C21H13ClF3N3O2S B2487939 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1105241-76-6

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2487939
CAS No.: 1105241-76-6
M. Wt: 463.86
InChI Key: LNKTTYHPPGGGOI-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidinone derivative with a 4-chlorophenyl group at position 7 of the heterocyclic core and an N-[2-(trifluoromethyl)phenyl]acetamide substituent at position 3 (Figure 1). The thienopyrimidinone scaffold is a privileged structure in medicinal chemistry, known for its kinase-inhibitory and antiproliferative properties . The 4-chlorophenyl group enhances lipophilicity and target binding, while the trifluoromethylphenyl acetamide moiety contributes to metabolic stability and selectivity. The compound’s molecular formula is C₂₁H₁₄ClF₃N₃O₂S, with a molecular weight of 467.87 g/mol (calculated from its structure). Its synthetic route typically involves cyclocondensation of thiophene precursors followed by functionalization via amide coupling .

Properties

IUPAC Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF3N3O2S/c22-13-7-5-12(6-8-13)14-10-31-19-18(14)26-11-28(20(19)30)9-17(29)27-16-4-2-1-3-15(16)21(23,24)25/h1-8,10-11H,9H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKTTYHPPGGGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with thiourea to form the thienopyrimidine core, followed by acylation with 2-(trifluoromethyl)phenylacetyl chloride under basic conditions . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thieno[3,2-d]pyrimidine scaffold contains electrophilic sites, particularly at the 2- and 4-positions, which are susceptible to nucleophilic substitution. For example:

  • 4-Oxo group substitution : The 4-oxo group can be replaced with amines or thiols under basic conditions. In related compounds, this position reacts with nucleophiles like hydrazine to form hydrazone derivatives.

  • Chlorophenyl group reactivity : The 4-chlorophenyl substituent may undergo aromatic nucleophilic substitution, though steric hindrance from the trifluoromethyl group could modulate reactivity .

Reaction Type Reagents/Conditions Product Source
Oxo group substitutionHydrazine, ethanol, refluxHydrazone derivative
Aromatic substitutionSodium methoxide, DMF, 80°CMethoxy-substituted analog

Hydrolysis Reactions

The acetamide moiety and oxo group are prone to hydrolysis:

  • Acetamide hydrolysis : Under acidic or basic conditions, the acetamide group can hydrolyze to form carboxylic acid derivatives. For instance, treatment with HCl/NaOH yields 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetic acid .

  • Oxo group hydrolysis : The 4-oxo group may undergo ring-opening under strong acidic conditions, though this is less common in thienopyrimidines.

Oxidation and Reduction Reactions

  • Sulfur oxidation : The thieno ring’s sulfur atom can oxidize to sulfoxide or sulfone derivatives using agents like m-CPBA or H₂O₂ .

  • Carbonyl reduction : The 4-oxo group may be reduced to a hydroxyl or methylene group using NaBH₄ or LiAlH₄, though steric factors could limit efficiency .

Reaction Type Reagents/Conditions Product Source
Sulfur oxidationm-CPBA, CH₂Cl₂, 0°CThienopyrimidine sulfoxide
Carbonyl reductionNaBH₄, MeOH, rt4-Hydroxy intermediate

Cyclization and Ring Modification

The compound’s structure allows for further ring formation:

  • Heterocyclic annulation : Reaction with aldehydes or ketones under acidic conditions can generate fused pyridine or quinazoline rings .

  • Thioether cyclization : The sulfanyl group (if present in analogs) may participate in cyclization to form thiazole rings .

Amide Functionalization

The acetamide group’s nitrogen can undergo:

  • Alkylation/Acylation : Using alkyl halides or acyl chlorides in the presence of bases like K₂CO₃.

  • Hofmann degradation : Strong base treatment (e.g., NaOH/Br₂) converts the amide to an amine, though this is rare in complex systems .

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s interactions with enzymes (e.g., COX-2 inhibition) involve non-covalent binding, guided by the trifluoromethyl group’s electron-withdrawing effects and the chlorophenyl ring’s hydrophobicity.

Key Challenges and Considerations

  • Steric hindrance : The trifluoromethylphenyl group may limit access to reactive sites, necessitating optimized conditions .

  • Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are often required due to the compound’s low solubility in water .

Scientific Research Applications

Research indicates that thienopyrimidine derivatives exhibit a range of biological activities. The specific compound has been studied for its potential:

  • Anticancer Activity : Similar compounds have shown the ability to inhibit cancer cell proliferation through various mechanisms, including:
    • Inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation and cancer progression.
    • Interaction with DNA and modulation of cellular pathways involved in tumor growth .
  • Anti-inflammatory Effects : The compound's ability to inhibit cyclooxygenase enzymes suggests potential applications in treating inflammatory diseases. Thienopyrimidine derivatives are often investigated for their anti-inflammatory properties, making this compound a candidate for further studies in this area .

Research Findings

Several studies have explored the biological activity of thienopyrimidine derivatives similar to the compound . Below is a summary of key findings:

StudyFindings
Anticancer Efficacy Study Evaluated various thienopyrimidine derivatives against human cancer cell lines (A375, DU145). Some derivatives showed significant cytotoxicity, indicating potential as anticancer agents .
Enzyme Inhibition Assay Compounds with similar structures demonstrated inhibition of key enzymes involved in cancer cell survival, suggesting a mechanism for their anticancer effects.
Antibacterial Activity Related compounds exhibited antibacterial properties against pathogens like Staphylococcus aureus, indicating potential for development as antibiotic agents .

Case Studies

  • Anticancer Efficacy : A series of thieno[3,2-d]pyrimidine derivatives were tested for their antiproliferative potential against several cancer cell lines. Results indicated that modifications at specific positions enhanced cytotoxicity due to improved cellular uptake and interaction with DNA .
  • Antibacterial Activity : Another study assessed the antibacterial effects of related compounds against Gram-positive and Gram-negative bacteria, revealing significant activity against Staphylococcus aureus, thus highlighting its potential as an antibiotic candidate .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the thieno[3,2-d]pyrimidinone core but differ in substituents, which critically influence biological activity, solubility, and pharmacokinetics. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Structural Features Molecular Weight (g/mol) Key Substituents Reported Activity/Use Reference(s)
Target Compound Thieno[3,2-d]pyrimidinone, 4-Cl-Ph at C7, N-(2-CF₃-Ph)acetamide at C3 467.87 4-Chlorophenyl, 2-(trifluoromethyl)phenyl Kinase inhibition (e.g., TRK), antiproliferative activity
2-(4-(Thieno[3,2-d]pyrimidin-4-ylamino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide (3c) Thieno[3,2-d]pyrimidin-4-amine, N-(3-CF₃-Ph)acetamide 429.0 4-Aminophenyl, 3-(trifluoromethyl)phenyl TRK inhibition (IC₅₀ = 12 nM), high selectivity
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidinone, 7-Ph, N-(2-Cl-4-Me-Ph)acetamide 409.89 Phenyl at C7, 2-chloro-4-methylphenyl Anticancer screening (HTS002677), moderate solubility in DMSO
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidinone with sulfanyl linker, 4-Cl-Ph at C3, N-(2-CF₃-Ph)acetamide 486.91 Sulfanyl bridge, 4-chlorophenyl, 2-(trifluoromethyl)phenyl Probable kinase inhibitor (structural similarity to TRK inhibitors)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (13) Benzothiazole core, dual trifluoromethyl groups 406.26 6-CF₃-benzothiazole, 3-CF₃-phenyl Autophagy inhibition (low yield: 19%), limited solubility

Substituent Effects on Solubility and Bioavailability

  • The trifluoromethyl group in the target compound and its analogs enhances membrane permeability but may reduce aqueous solubility. For example, 3c (logP = 3.8) exhibits better solubility in polar solvents than the target compound (logP ≈ 4.2) due to its amino group .
  • Chlorophenyl vs. Phenyl : The 4-chlorophenyl group in the target compound increases lipophilicity compared to the phenyl group in the N-(2-chloro-4-methylphenyl) analog (Table 1, row 3), favoring blood-brain barrier penetration but limiting oral bioavailability .

Biological Activity

The compound 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H18ClF3N2OC_{22}H_{18}ClF_3N_2O with a molecular weight of approximately 438.84 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a 4-chlorophenyl group and a trifluoromethyl group enhances its chemical properties and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno[3,2-d]pyrimidine Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Substituents : Nucleophilic aromatic substitution reactions to introduce the chlorophenyl and trifluoromethyl groups.

Biological Activity

Compounds with thienopyrimidine structures have been reported to exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of thienopyrimidine can inhibit cancer cell proliferation. For instance, compounds similar to this structure have shown activity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) with IC50 values indicating effective potency .
  • Kinase Inhibition : Thienopyrimidine derivatives are known to interact with kinase enzymes, which play crucial roles in signaling pathways associated with cancer and inflammation. The specific mechanism of action for this compound remains to be fully elucidated; however, its structural similarities to known kinase inhibitors suggest potential inhibitory activity .

Research Findings

Recent studies have focused on the following aspects:

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of thienopyrimidine derivatives against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, suggesting that modifications to the thieno[3,2-d]pyrimidine core could enhance anticancer properties .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies indicated favorable interactions with key kinases involved in tumorigenesis, which could lead to the development of novel anticancer therapies .

Comparative Analysis

A comparison of similar thienopyrimidine compounds reveals varying degrees of biological activity:

Compound NameStructureBiological ActivityIC50 (μM)
2-[7-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamideStructureAnticancer19.4 (MCF-7)
2-[7-(4-bromophenyl)-4-oxo-thieno[3,2-d]pyrimidin-3-yl]-N-(phenyl)acetamideStructureAnticancer14.5 (MCF-7)

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